molecular formula C9H6BrClN2O2S B2779012 6-Bromo-3-chloro-2-methanesulfonylquinoxaline CAS No. 1638735-39-3

6-Bromo-3-chloro-2-methanesulfonylquinoxaline

Cat. No.: B2779012
CAS No.: 1638735-39-3
M. Wt: 321.57
InChI Key: UAWGMHHHIZOCHR-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-methanesulfonylquinoxaline is a synthetically versatile quinoxaline derivative valued in medicinal chemistry and drug discovery research. Quinoxaline derivatives are an important class of nitrogen-based heterocyclic compounds, known for their wide spectrum of biological activities and significant research value in developing therapeutic agents . They are recognized as crucial structural scaffolds in compounds with therapeutic potential, particularly in anticancer research . The specific bromo-, chloro-, and methanesulfonyl-functionalization on the quinoxaline core makes this compound a valuable and multifunctional intermediate for further chemical transformations. It serves as a key precursor in the synthesis of diverse heterocyclic compounds, including tetrazolo[1,5-a]quinoxalines and other fused ring systems, which have shown promising biological activities . In biomedical research, quinoxaline derivatives have demonstrated substantial potential as inhibitors of various kinase targets, which are crucial in cell signaling pathways related to diseases like cancer . Some quinoxaline-based compounds act as tubulin polymerization inhibitors, disrupting cell division and showing potent antiproliferative effects against various human tumor cell lines, sometimes exceeding the activity of reference drugs like doxorubicin . Other derivatives have been explored as potent inhibitors of Eph tyrosine kinases and c-MET kinase, targets validated for therapeutic applications in cancer treatment . Furthermore, recent research highlights the role of quinoxaline derivatives as effective small-molecule inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), a key regulator in inflammation and fibrosis pathways, making them candidates for treating conditions like non-alcoholic steatohepatitis (NASH) . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-bromo-3-chloro-2-methylsulfonylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2S/c1-16(14,15)9-8(11)12-7-4-5(10)2-3-6(7)13-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWGMHHHIZOCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=C(C=C(C=C2)Br)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-methanesulfonylquinoxaline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of quinoxaline derivatives followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of 6-Bromo-3-chloro-2-methanesulfonylquinoxaline may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

6-Bromo-3-chloro-2-methanesulfonylquinoxaline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-methanesulfonylquinoxaline involves its interaction with specific molecular targets. The presence of the bromine, chlorine, and methanesulfonyl groups allows it to form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Group Analysis

Key structural analogs and their properties are compared below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Notable Properties
6-Bromo-3-chloro-2-methanesulfonylquinoxaline Br (6), Cl (3), -SO₂CH₃ (2) ~335.6* Methanesulfonyl, Br, Cl High polarity, potential kinase inhibition
6-Bromomethyl-3-chloro-2-phenylquinoxaline [CAS 206561-60-6] BrCH₂ (6), Cl (3), Ph (2) 333.6 Bromomethyl, phenyl, Cl Lipophilic; bromomethyl may enhance reactivity
6-Bromo-2-chloro-3-methylquinoxaline [CAS 98416-72-9] Br (6), Cl (2), CH₃ (3) 257.5 Methyl, Br, Cl Lower steric bulk; methyl may reduce solubility
Ethyl 6-bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate Br (6), -NH-C₆H₄-OH (3), -COOEt (2) 344.1 (M+H) Ester, amino-phenol, Br Dual Pim-1/2 kinase inhibition

*Calculated based on formula C₉H₆BrClN₂O₂S.

Key Observations:
  • Substituent Effects : The methanesulfonyl group in the target compound increases polarity and electron-withdrawing effects compared to methyl or bromomethyl groups. This may enhance solubility in polar solvents and influence nucleophilic substitution kinetics .
  • Positional Reactivity: In 6-bromo-2,3-dichloroquinoxaline, the 3-chloro substituent is more reactive than the 2-chloro due to the bromine’s -R effect . This trend likely persists in the target compound, with the 3-Cl being more susceptible to substitution.
  • Biological Activity: The ester and amino-phenol groups in the compound from contribute to kinase inhibition, suggesting that the methanesulfonyl group in the target compound could similarly modulate bioactivity through hydrogen bonding or electrostatic interactions .

Biological Activity

6-Bromo-3-chloro-2-methanesulfonylquinoxaline is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various studies, and comparisons with related compounds.

Chemical Structure and Properties

6-Bromo-3-chloro-2-methanesulfonylquinoxaline has a molecular formula of C9H7BrClN3O2SC_9H_7BrClN_3O_2S and a molecular weight of 321.58 g/mol. The presence of bromine, chlorine, and methanesulfonyl groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of 6-Bromo-3-chloro-2-methanesulfonylquinoxaline is primarily attributed to its ability to interact with specific molecular targets within cells. The halogen substituents (bromine and chlorine) and the methanesulfonyl group enhance its binding affinity to various enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact pathways influenced by this compound depend on the biological context in which it is studied.

Antimicrobial Activity

Research indicates that 6-Bromo-3-chloro-2-methanesulfonylquinoxaline exhibits significant antimicrobial properties. A study evaluated its effectiveness against various fungal strains, revealing that it inhibited growth at concentrations lower than 1 µg/ml for several pathogens, including Aspergillus niger and Trichophyton mentagrophytes .

Table 1: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC) in µg/ml
Aspergillus niger<1
Trichophyton mentagrophytes<1
Mucor circinelloides2
Myrothecium verrucaria>3.5

Anticancer Potential

In addition to its antifungal properties, preliminary studies suggest that 6-Bromo-3-chloro-2-methanesulfonylquinoxaline may possess anticancer activity. It has been explored as a potential candidate for targeting cancer cell lines due to its ability to induce apoptosis in malignant cells. The compound's mechanism may involve the disruption of cell cycle progression or the activation of apoptotic pathways, although further research is required to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Antifungal Study : A comparative analysis demonstrated that compounds with chlorine substitutions at the 3-position exhibited greater fungitoxicity than their brominated counterparts, indicating a structure-activity relationship that favors halogenated quinoxalines for antifungal applications .
  • Anticancer Research : Investigations into the cytotoxic effects on various cancer cell lines showed promising results, suggesting that 6-Bromo-3-chloro-2-methanesulfonylquinoxaline could serve as a lead compound for further drug development .

Comparison with Related Compounds

When compared to similar compounds such as 6-Bromo-3-chloroquinoxaline and 2-Methanesulfonylquinoxaline, the unique combination of bromine, chlorine, and methanesulfonyl groups in 6-Bromo-3-chloro-2-methanesulfonylquinoxaline enhances its reactivity and biological efficacy.

Table 2: Comparison of Quinoxaline Derivatives

CompoundKey FeaturesBiological Activity
6-Bromo-3-chloroquinoxalineLacks methanesulfonyl groupModerate antifungal
2-MethanesulfonylquinoxalineNo halogen substituentsLimited activity
6-Bromo-3-chloro-2-methanesulfonylquinoxaline Unique halogenation enhances activitySignificant antifungal & anticancer potential

Q & A

What are the optimal synthetic routes for 6-Bromo-3-chloro-2-methanesulfonylquinoxaline, and how can side reactions be minimized?

Basic
The synthesis typically involves sequential halogenation and sulfonylation. Starting from a quinoxaline core, bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (40–60°C) . Subsequent chlorination at the 3-position may employ phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), leveraging its electrophilic substitution reactivity . Methanesulfonyl introduction at the 2-position requires methanesulfonyl chloride (MsCl) in the presence of a base like pyridine to neutralize HCl byproducts. To minimize side reactions (e.g., over-halogenation or sulfone decomposition):

  • Use stoichiometric control for halogenating agents.
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

How can the structure of 6-Bromo-3-chloro-2-methanesulfonylquinoxaline be rigorously validated?

Basic
Combined spectroscopic and crystallographic methods are critical:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., downfield shifts for sulfonyl groups at ~3.3 ppm for CH₃SO₂ and 160–170 ppm for carbonyl in ¹³C) .
  • X-ray crystallography : Single-crystal diffraction resolves bond angles and confirms regiochemistry. Software suites like SHELXL (for refinement) and WinGX (for data processing) are standard for small-molecule structures .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ expected for C₁₀H₇BrClNO₂S: 335.89 g/mol).

What advanced strategies are used to analyze reactivity contradictions in halogenated quinoxalines?

Advanced
Discrepancies in reactivity (e.g., unexpected substitution patterns) arise from electronic and steric effects. Methodological approaches include:

  • DFT calculations : Predict electron density maps to identify nucleophilic/electrophilic sites. For example, bromine at the 6-position deactivates the ring, directing chlorination to the 3-position via meta-directing effects .
  • Competitive reaction studies : Compare yields under varying conditions (e.g., polar vs. nonpolar solvents) to isolate steric hindrance from the bulky methanesulfonyl group .
  • Cross-validation : Pair experimental results (e.g., HPLC purity) with computational models to resolve contradictions in regioselectivity .

How can crystallographic challenges (e.g., twinning or disorder) be addressed for this compound?

Advanced
Crystallographic issues are common with polyhalogenated aromatics due to symmetry or packing disruptions:

  • Twinning : Use SHELXL’s TWIN command to refine twinned data. Test for pseudo-merohedral twinning via R-factor analysis .
  • Disorder : Apply PART instructions in SHELXL to model split positions for disordered sulfonyl or halogen groups.
  • High-resolution data : Collect synchrotron data (λ < 1 Å) to improve resolution for heavy atoms (Br, Cl) .

What methodologies are recommended for evaluating the biological activity of this compound?

Advanced
For kinase inhibition or antimicrobial studies:

  • Enzyme assays : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to quantify kinase inhibition. IC₅₀ values are compared against controls like staurosporine .
  • Microdilution assays : Test minimum inhibitory concentrations (MICs) against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
  • SAR studies : Modify substituents (e.g., replace Br with CF₃) and correlate changes with activity trends using QSAR models .

How should researchers reconcile conflicting spectral and crystallographic data?

Advanced
Contradictions (e.g., NMR suggesting purity vs. XRD showing impurities) require systematic analysis:

  • Phase purity : Perform powder XRD to detect polymorphic impurities not evident in single-crystal data .
  • Dynamic NMR : Assess temperature-dependent spectra to identify conformational exchange masking true substituent positions .
  • Elemental analysis : Confirm stoichiometry (C, H, N, S) to rule out solvent inclusion in crystallographic models .

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